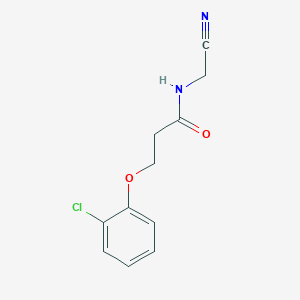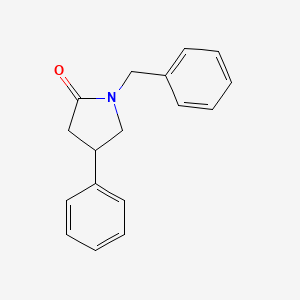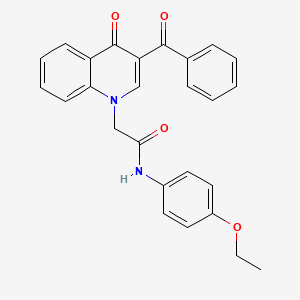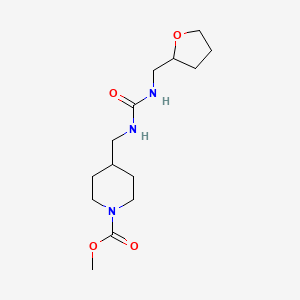![molecular formula C13H9F2NO B2378968 2-{(E)-[(3,4-difluorophenyl)imino]methyl}phenol CAS No. 2135461-66-2](/img/structure/B2378968.png)
2-{(E)-[(3,4-difluorophenyl)imino]methyl}phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-{(E)-[(3,4-difluorophenyl)imino]methyl}phenol” is a biochemical used for proteomics research . It has a molecular formula of C13H9F2NO and a molecular weight of 233.21 .
Physical And Chemical Properties Analysis
The molecular weight of “this compound” is 233.21 . More detailed physical and chemical properties are not available in the current resources.Aplicaciones Científicas De Investigación
Crystal Structure and Computational Study
- Imine compounds, including those similar to 2-{(E)-[(3,4-difluorophenyl)imino]methyl}phenol, have been synthesized and analyzed for their crystal structures using X-ray diffraction techniques. These compounds are studied for their molecular structure, optoelectronic properties, and potential bioactivity, particularly for inhibitory properties against proteins of SARS-CoV-2 (Ashfaq et al., 2022).
Antioxidant Properties
- Schiff base ligands and their metal complexes, which include compounds structurally similar to this compound, have been evaluated for their antioxidant properties. They show significant dose-dependent antioxidant activities, comparable to classical antioxidants (Ibrahim et al., 2017).
Corrosion Inhibition
- Schiff base compounds, related to this compound, have been investigated as corrosion inhibitors for mild steel in acidic environments. These compounds act as mixed-type inhibitors, offering significant protection against corrosion (Küstü et al., 2007).
Fluorescence Chemosensor
- A Schiff base compound, structurally akin to this compound, has been developed as a fluorescence chemosensor. It selectively detects specific metal ions and has applications in live cell imaging, showcasing its potential in biological and chemical sensing (Iyappan et al., 2020).
Conductivity and Band Gap Analysis
- Polycondensation of Schiff base compounds, including those similar to this compound, has been studied for their conductivity and band gap properties. These polymers and their metal complexes exhibit semiconductor behavior, relevant in material science and electronics (Kaya et al., 2007).
Direcciones Futuras
Propiedades
IUPAC Name |
2-[(3,4-difluorophenyl)iminomethyl]phenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F2NO/c14-11-6-5-10(7-12(11)15)16-8-9-3-1-2-4-13(9)17/h1-8,17H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COUBGXKCKAYOFU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=NC2=CC(=C(C=C2)F)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F2NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![CarbaMic acid, [1-[(4-chlorophenyl)Methyl]-3-butenyl]-, Methyl ester (9CI)](/img/structure/B2378885.png)
![N-[4-[3-(3-fluorophenyl)-2-(furan-2-carbonyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B2378886.png)
![N-(benzo[d]thiazol-5-yl)-1-((5-chlorothiophen-2-yl)sulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2378891.png)




![N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]ethanediamide](/img/structure/B2378897.png)





![6-ethoxy-N-(3-morpholinopropyl)benzo[d]thiazol-2-amine](/img/structure/B2378908.png)